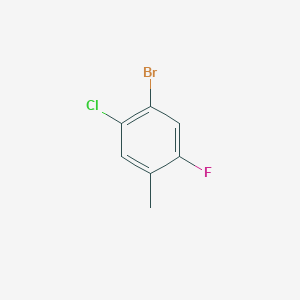

4-Bromo-5-chloro-2-fluorotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-5-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCFZSZRHRVSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378326 | |

| Record name | 4-Bromo-5-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-17-4 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-fluorotoluene (CAS Number: 201849-17-4), a halogenated aromatic compound with potential applications in pharmaceutical and chemical research. This document collates available data on its chemical and physical properties, safety information, and potential synthetic and analytical methodologies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of this compound for experimental design and application.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 201849-17-4[1] |

| Molecular Formula | C₇H₅BrClF[1] |

| Molecular Weight | 223.47 g/mol [1] |

| IUPAC Name | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene[2] |

| Synonyms | This compound, 2-Fluoro-4-bromo-5-chlorotoluene |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical Form | Solid (at 20°C)[3] |

| Melting Point | 30-35°C[3] |

| Boiling Point | 221.8 ± 35.0 °C (Predicted)[4] |

| Density | 1.618 ± 0.06 g/cm³ (Predicted)[4] |

| Flash Point | 93°C[4] |

| Vapor Pressure | 0.156 mmHg at 25°C[4] |

| Refractive Index | 1.545 (Predicted)[4] |

Potential Applications in Research and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features as a poly-halogenated aromatic compound suggest its potential as an intermediate in organic synthesis. Halogenated aromatic compounds are crucial building blocks in the development of pharmaceuticals and functional materials.[5] The presence of bromo, chloro, and fluoro substituents offers multiple reactive sites for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Experimental Protocols

Proposed Synthesis Pathway

A potential route to this compound could involve a multi-step synthesis starting from a commercially available substituted toluene. A generalized workflow is depicted below.

Caption: A generalized multi-step synthesis for this compound.

Methodology for a Key Synthetic Step (Illustrative Example - Sandmeyer Reaction):

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts. A plausible final step in the synthesis of this compound could involve the conversion of a corresponding aniline precursor.

-

Diazotization of the Aniline Precursor: The precursor, 4-amino-5-chloro-2-fluorotoluene, would be dissolved in a mineral acid such as hydrobromic acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Bromination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide. The reaction is typically warmed to room temperature or slightly heated to facilitate the evolution of nitrogen gas and the formation of the final product.

-

Workup and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as column chromatography or distillation.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound would typically involve a combination of standard analytical techniques.

Caption: A standard workflow for the analytical characterization of the target compound.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for the unambiguous structural elucidation of the molecule by providing information about the chemical environment of the hydrogen, carbon, and fluorine atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Safety Information

This compound is classified as a hazardous substance. The available safety data indicates that it can cause skin and eye irritation and may cause respiratory irritation.

Table 3: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated aromatic compound with potential utility as a building block in synthetic chemistry, particularly for the development of novel pharmaceutical agents and functional materials. While detailed experimental protocols and biological activity data are currently limited in the public domain, this guide provides a comprehensive summary of its known properties and plausible methodologies for its synthesis and analysis. Further research into this compound is warranted to explore its full potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-5-chloro-2-fluorotoluene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of its physical and chemical characteristics, experimental protocols for its synthesis, and its applications in the pharmaceutical industry.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₇H₅BrClF. Its structural complexity and the presence of multiple halogen substituents make it a valuable building block in the synthesis of a wide range of organic molecules, particularly in the development of novel pharmaceutical agents, pesticides, and dyes. The precise arrangement of the bromo, chloro, and fluoro groups on the toluene ring offers unique reactivity and allows for selective chemical transformations, making it a versatile intermediate in medicinal chemistry.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| CAS Number | 201849-17-4 | [1] |

| Physical State | Solid | [1] |

| Appearance | Colorless to yellow liquid/solid | [1][2] |

| Melting Point | 30-35 °C | [1] |

| Boiling Point | 155-160 °C (Predicted: 221.8±35.0 °C) | [2] |

| Density | ~1.65 g/mL (Predicted: 1.618±0.06 g/cm³) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | [2] |

Experimental Protocols: A Representative Synthesis

While specific proprietary synthesis methods for this compound may vary, a common approach for the synthesis of halogenated toluenes involves a multi-step process. The following protocols are adapted from established procedures for analogous compounds and represent a plausible synthetic route.

General Workflow for the Synthesis of Halogenated Toluene Derivatives

The synthesis of a polysubstituted toluene derivative like this compound typically involves a sequence of reactions to introduce the various functional groups onto the aromatic ring with the desired regioselectivity. A representative workflow is illustrated below.

Step 1: Nitration of a Substituted Toluene

This initial step involves the electrophilic aromatic substitution to introduce a nitro group onto the toluene ring. The position of nitration is directed by the existing substituents.

-

Materials: Substituted toluene, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Cool a stirred mixture of concentrated sulfuric acid in a round-bottom flask to 0-5 °C in an ice bath.

-

Slowly add the starting substituted toluene.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid while keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the toluene solution, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization.

-

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amino group, which is a versatile intermediate for further transformations.

-

Materials: Nitrated toluene derivative, tin(II) chloride dihydrate, concentrated hydrochloric acid, ethanol, sodium hydroxide solution.

-

Procedure:

-

Dissolve the nitrated toluene in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for 1-3 hours, or until TLC analysis indicates the completion of the reaction.

-

Cool the reaction mixture and neutralize it by the dropwise addition of a concentrated sodium hydroxide solution until basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amino-toluene derivative.

-

Step 3: Sandmeyer Reaction for Halogen Introduction

The Sandmeyer reaction is a classic method to convert an amino group on an aromatic ring into a halide via a diazonium salt intermediate.[3][4]

-

Materials: Amino-toluene derivative, sodium nitrite, hydrobromic acid, copper(I) bromide.

-

Procedure:

-

Diazotization: Suspend the amino-toluene derivative in a mixture of hydrobromic acid and water and cool to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

-

Halogenation: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the combined organic layers successively with dilute sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Role in Drug Discovery and Development

This compound, as a highly functionalized intermediate, plays a significant role in the early stages of drug discovery and development. Its utility lies in its ability to be incorporated into more complex molecules with potential therapeutic activity.

The unique substitution pattern of this compound allows for its use in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex drug candidates.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the pharmaceutical and chemical industries. This technical guide has provided a detailed summary of its physicochemical properties, representative synthetic protocols, and its role in the drug discovery process. A thorough understanding of these aspects is essential for its safe and effective utilization in research and development.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorotoluene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, potential applications, and safety information for 4-Bromo-5-chloro-2-fluorotoluene. This compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a halogenated aromatic compound. The toluene backbone is substituted with four different groups: a bromine atom at position 4, a chlorine atom at position 5, a fluorine atom at position 2, and a methyl group at position 1. This specific substitution pattern imparts unique reactivity and properties to the molecule.

Chemical Structure:

Figure 1: 2D structure of this compound.

Quantitative Data Summary:

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₇H₅BrClF | [1][2][3][4][5] |

| Molecular Weight | 223.47 g/mol | [1][2][3][5][6] |

| CAS Number | 201849-17-4 | [1][3][4][5] |

| Appearance | Solid or Colorless to yellow liquid | [2][7] |

| Melting Point | 30-35°C | [7] |

| Boiling Point | ~155-160°C / 221.8±35.0 °C (Predicted) | [2] |

| Density | ~1.65 g/mL / 1.618±0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 93°C | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | [2] |

Experimental Protocols: A Representative Synthesis Pathway

A common strategy for introducing a bromine atom is through a Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with a copper(I) bromide salt.[9] The starting material would likely be an appropriately substituted amino-chlorofluorotoluene.

The logical workflow for a related synthesis is illustrated below. This diagram outlines the key stages from a starting material to the final halogenated toluene product, representing a typical process in organic synthesis for this class of compounds.

Caption: Representative multi-step synthesis workflow for a halogenated toluene.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites, allowing for diverse chemical transformations.

-

Pharmaceutical Intermediates: Halogenated aromatic compounds are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.[10]

-

Protein Degrader Building Blocks: This compound is classified as a building block for protein degraders, suggesting its potential use in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[4]

-

Agrochemicals and Dyes: As a versatile intermediate, it has potential applications in the synthesis of novel pesticides and dyes.[2]

-

Functional Materials: The unique electronic properties conferred by the halogen substituents make it a candidate for incorporation into functional organic materials used in electronics and photonics.[10]

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate safety precautions, especially in a research or industrial setting.

Hazard Identification:

-

The compound is irritating to the skin, eyes, and respiratory system.[2][6]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Avoid inhalation of vapors or dust.

-

Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[2]

Storage:

-

Store in a cool, dry place away from incompatible materials.[7] Recommended storage temperature is -20°C.[1][3]

References

- 1. usbio.net [usbio.net]

- 2. chembk.com [chembk.com]

- 3. usbio.net [usbio.net]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-chloro-5-fluorotoluene | C7H5BrClF | CID 2736228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 201849-17-4 this compound AKSci J91838 [aksci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 201849-17-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

Spectroscopic Profile of 4-Bromo-5-chloro-2-fluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-5-chloro-2-fluorotoluene (CAS No: 201849-17-4). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from computational chemistry models, alongside detailed, generalized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

Chemical Structure and Properties

This compound, also known as 1-bromo-2-chloro-5-fluoro-4-methylbenzene, is a halogenated aromatic compound. Its structure is characterized by a toluene backbone with bromo, chloro, and fluoro substituents, leading to a unique electronic and steric environment that influences its spectroscopic properties.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~7.5 - 7.8 | d | ~8-10 | Ar-H |

| ~7.2 - 7.4 | d | ~6-8 | Ar-H |

| ~2.3 | s | - | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~155 - 160 (d) | C-F |

| ~135 - 140 | C-Cl |

| ~130 - 135 | C-Br |

| ~125 - 130 | Ar-C |

| ~120 - 125 | Ar-C |

| ~115 - 120 (d) | Ar-C |

| ~20 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~2950 - 2850 | Weak | C-H stretch (methyl) |

| ~1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 - 1100 | Strong | C-F stretch |

| ~850 - 750 | Strong | C-Cl stretch |

| ~700 - 600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Assignment |

| 222/224/226 | High | [M]⁺ (isotopic pattern for Br and Cl) |

| 207/209/211 | Medium | [M-CH₃]⁺ |

| 142/144 | Medium | [M-Br]⁺ |

| 187/189 | Medium | [M-Cl]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-5-chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of the chemical intermediate, 4-Bromo-5-chloro-2-fluorotoluene. Due to the limited availability of specific experimental data for this compound, this document focuses on providing detailed experimental protocols and analytical methodologies that are standard in the field for characterizing similar halogenated aromatic compounds. The information herein is intended to guide researchers in establishing the physicochemical properties of this compound and other related molecules.

Compound Profile

This compound is a halogenated aromatic compound with the molecular formula C₇H₅BrClF.[1][2] Its molecular weight is 223.47 g/mol .[2] While some sources describe it as a colorless to yellow liquid with a melting point between -40°C and -30°C and a boiling point between 155°C and 160°C, other suppliers list it as a solid with a melting point of 30-35°C.[1] This discrepancy highlights the need for empirical verification of its physical state at room temperature. It is primarily used as an intermediate in organic synthesis, particularly in the fields of medicine, pesticides, and dyes.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrClF | [1][2] |

| Molecular Weight | 223.47 g/mol | [2] |

| Physical State at 20°C | Solid | |

| Melting Point | 30-35°C | |

| Boiling Point | 221.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.618 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 93°C | [1] |

| Vapor Pressure | 0.156 mmHg at 25°C | [1] |

| Refractive Index | 1.545 | [1] |

| Storage Temperature | -20°C for long-term storage | [2] |

Solubility Profile

To address this data gap, a systematic solubility assessment is recommended. The following table outlines the solvents to be tested, and the subsequent section provides a detailed experimental protocol for quantitative determination.

Table 2: Proposed Solvents for Solubility Assessment of this compound

| Solvent Class | Specific Solvents |

| Alcohols | Methanol, Ethanol, Isopropanol |

| Ketones | Acetone, Methyl Ethyl Ketone |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) |

| Esters | Ethyl acetate |

| Halogenated Solvents | Dichloromethane, Chloroform |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) |

| Non-polar Solvents | Hexane, Toluene |

| Aqueous Solutions | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 |

Experimental Protocol for Solubility Determination

This protocol describes a standard method for determining the solubility of a compound using the shake-flask method, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents.

-

Ensure that a solid excess of the compound is visible in each vial.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by a validated stability-indicating HPLC method (see Section 4.2 for a representative method).

-

Quantify the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

-

Stability Profile

The stability of this compound under various stress conditions has not been reported. A comprehensive stability assessment should include forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to generate potential degradation products and evaluate the intrinsic stability of the molecule.

3.1.1. Hydrolytic Stability:

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Neutral Conditions: Dissolve the compound in purified water. Incubate under the same conditions as the acidic study.

-

Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH. Incubate under the same conditions as the acidic study.

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation.

3.1.2. Oxidative Stability:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% v/v) in a suitable solvent.

-

Incubate at room temperature for a defined period.

-

Sample Analysis: At each time point, withdraw a sample, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and analyze by HPLC.

3.1.3. Photostability:

-

Expose a solution of the compound, as well as the solid compound, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

3.1.4. Thermal Stability:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.

-

Sample Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

Analytical Methodologies

The following are representative analytical methods that can be adapted for the analysis of this compound and its potential degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Representative GC-MS Method:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 m/z.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) for Stability and Solubility Studies

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products or impurities.

Representative Stability-Indicating HPLC Method:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-20 min: 50-95% B

-

20-25 min: 95% B

-

25.1-30 min: 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the compound (e.g., 220 nm, 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Logical Relationships: Proposed Synthesis Pathway

While a specific synthesis pathway for this compound is not detailed in the literature, a plausible route can be proposed based on the synthesis of its isomer, 5-Bromo-3-chloro-2-fluorotoluene.[3] The following diagram illustrates a potential synthetic route starting from 4-chloro-2-fluorotoluene.

Caption: Proposed three-step synthesis of this compound.

Summary and Recommendations

This technical guide has outlined the currently available information on the solubility and stability of this compound and has provided a framework of detailed experimental and analytical protocols for its comprehensive characterization. The key takeaway for researchers is the necessity of empirical determination of this compound's fundamental physicochemical properties.

It is strongly recommended that the following experimental work be conducted:

-

Verification of Physical State: Determine the melting point of a purified sample to resolve the conflicting reports of it being a liquid or a solid at ambient temperature.

-

Quantitative Solubility Assessment: Perform solubility studies in a range of pharmaceutically and industrially relevant solvents as outlined in this guide.

-

Forced Degradation Studies: Execute the hydrolytic, oxidative, photolytic, and thermal stress studies to understand the intrinsic stability of the molecule and identify potential degradation products.

-

Method Validation: The provided analytical methods for GC-MS and HPLC should be validated for specificity, linearity, accuracy, precision, and robustness for the analysis of this compound.

By following the methodologies presented in this guide, researchers and drug development professionals can generate the necessary data to support the safe and effective use of this compound in their synthetic and development endeavors.

References

Commercial Availability and Technical Profile of 4-Bromo-5-chloro-2-fluorotoluene: A Guide for Researchers

For Immediate Release

A Comprehensive Technical Overview of 4-Bromo-5-chloro-2-fluorotoluene (CAS No. 201849-17-4) for Applications in Research and Pharmaceutical Development.

This technical guide provides an in-depth overview of this compound, a key halogenated aromatic building block with significant potential in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. This document outlines its commercial availability, physicochemical properties, a plausible synthetic pathway, safety and handling guidelines, and its utility as a versatile intermediate for the synthesis of complex molecules.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. It is typically offered in various quantities, from grams to kilograms, with purities generally exceeding 97%. Researchers can procure this compound from vendors who provide detailed certificates of analysis, ensuring quality and consistency for experimental applications.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Available Quantities |

| AK Scientific, Inc.[1] | 201849-17-4 | >97% | 1g, 5g, 25g, 100g |

| Alachem Co., Ltd.[2] | 201849-17-4 | Not specified | Research to industrial scale |

| Aromsyn Co., Ltd.[3] | 201849-17-4 | >97% | Gram to kilogram scale |

| Parchem[4] | 201849-17-4 | Not specified | Inquire for details |

| United States Biological[5] | 201849-18-5 (isomer) | Highly Purified | Inquire for details |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 201849-17-4 | [1][2][3][6] |

| Molecular Formula | C₇H₅BrClF | [2][6] |

| Molecular Weight | 223.47 g/mol | [2][6] |

| Appearance | Solid | [1] |

| Melting Point | 30-35 °C | [1] |

| Boiling Point | ~155-160 °C (Predicted) | [4] |

| Density | ~1.65 g/mL (Predicted) | [4] |

| Synonyms | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene, 2-Fluoro-4-bromo-5-chlorotoluene | [6] |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a Sandmeyer reaction from a corresponding aniline precursor. The overall logical workflow is depicted in the following diagram.

General Experimental Protocol (Hypothetical)

The following represents a generalized, hypothetical experimental protocol based on similar transformations.[7] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 4-Bromo-5-chloro-2-fluoroaniline

-

To a solution of 4-chloro-2-fluoroaniline in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield 4-bromo-5-chloro-2-fluoroaniline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Suspend 4-bromo-5-chloro-2-fluoroaniline in an aqueous solution of hydrobromic acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Purify the final product by distillation or column chromatography.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in this compound offers multiple reaction sites for further functionalization, making it a valuable intermediate in the synthesis of complex pharmaceutical candidates.

The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. The other halogen substituents can be used to modulate the electronic properties and metabolic stability of the final molecule.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for applications in drug discovery and materials science. Its unique substitution pattern provides multiple avenues for further chemical modification, enabling the construction of complex molecular architectures. Researchers and drug development professionals can leverage the information provided in this guide to effectively source, handle, and utilize this valuable chemical intermediate in their research endeavors.

References

- 1. 201849-17-4 this compound AKSci J91838 [aksci.com]

- 2. 201849-17-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 201849-17-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. chembk.com [chembk.com]

- 5. usbio.net [usbio.net]

- 6. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-5-chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Bromo-5-chloro-2-fluorotoluene, a halogenated aromatic compound utilized in various stages of chemical synthesis and drug development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document amalgamates available data and provides guidance based on information for structurally similar chemicals. A conservative approach to handling is strongly recommended.

Chemical and Physical Properties

Proper handling of any chemical substance begins with a thorough understanding of its physical and chemical properties. The following table summarizes the known data for this compound.

| Property | Value | Reference |

| CAS Number | 201849-17-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅BrClF | [2][3][4] |

| Molecular Weight | 223.47 g/mol | [2][3][4] |

| Physical Form (at 20°C) | Solid | [6] |

| Appearance | Colorless to yellow liquid/solid | [7] |

| Melting Point | 30-35°C | [6] |

| Boiling Point | Approximately 155-160°C | [7] |

| Density | Approximately 1.65 g/mL | [7] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on data for this compound and its isomers.[6][8][9][10]

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[9] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[6][8][9][10] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[6][8][9][10] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[6][8][9][10] |

Signal Word: Warning[6]

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[11]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[7][13] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and potential absorption.[7][12] |

| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing.[7] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required for spills or in situations with inadequate ventilation. | Minimizes the inhalation of harmful vapors. |

Experimental Protocols

General Handling Procedures

-

Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Weighing and Transferring:

-

Perform all weighing and transfer operations within the fume hood.

-

Handle the solid material carefully to avoid generating dust.

-

If preparing a solution, slowly add the solid to the solvent to prevent splashing.

-

-

Post-Handling:

-

Thoroughly clean the work area and decontaminate any equipment used.

-

Properly dispose of all contaminated waste.

-

Wash hands thoroughly with soap and water after removing gloves.[10]

-

First Aid Measures

In the event of exposure, follow these first-aid protocols immediately:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][15] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12][14][15] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12][14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14][15] |

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[12]

-

Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

For major spills, evacuate the area and contact your institution's emergency response team.

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][16] Some suppliers recommend storage at -20°C.[2][3]

-

Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local regulations. Waste should be handled by a licensed hazardous waste disposal company.[14][17]

Visualized Workflows and Hazard Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key logical relationships and workflows.

References

- 1. calpaclab.com [calpaclab.com]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. 201849-17-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. parchem.com [parchem.com]

- 6. 201849-17-4 this compound AKSci J91838 [aksci.com]

- 7. chembk.com [chembk.com]

- 8. 4-Bromo-2-chloro-5-fluorotoluene | C7H5BrClF | CID 2736228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. labproinc.com [labproinc.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

- 15. capotchem.cn [capotchem.cn]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Potential Applications of 4-Bromo-5-chloro-2-fluorotoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-fluorotoluene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and fluoro substituents on the toluene core, offers multiple reaction sites for selective chemical modifications. This technical guide explores the prospective applications of this compound in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials science. While specific literature on the reaction chemistry of this compound is limited, this document provides a comprehensive overview of its potential reactivity based on established principles of organic chemistry and provides detailed, plausible experimental protocols for its use in several important classes of cross-coupling reactions.

Introduction

This compound (CAS No: 201849-17-4) is an organic intermediate that holds promise for the synthesis of complex organic molecules.[1] Its utility stems from the differential reactivity of its halogen substituents, which can be selectively functionalized to introduce a variety of molecular fragments. This guide will focus on its potential applications in several cornerstone reactions of modern organic synthesis, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, and Ullmann condensation. The strategic application of these reactions can lead to the development of novel bioactive compounds and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Appearance | Solid |

| Melting Point | 30-35 °C |

| Purity | >97% |

Data sourced from commercial suppliers.[1]

Potential Applications in Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for site-selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the bromine-substituted position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be expected to undergo selective coupling at the C-Br bond.

Caption: Proposed Suzuki-Miyaura coupling of this compound.

Table 1: Proposed Experimental Protocol for Suzuki-Miyaura Coupling

| Parameter | Value |

| Reactant 1 | This compound (1.0 mmol) |

| Reactant 2 | Arylboronic acid (1.2 mmol) |

| Catalyst | Pd(PPh₃)₄ (0.05 mmol) |

| Base | Na₂CO₃ (2.0 mmol) |

| Solvent | Toluene/Ethanol/Water (4:1:1, 10 mL) |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

| Typical Yield | 80-95% (estimated based on similar substrates) |

Detailed Methodology: To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃. The vessel is then evacuated and backfilled with an inert gas (e.g., Argon). A degassed mixture of toluene, ethanol, and water is added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, selective amination at the C-Br bond of this compound is anticipated.

Caption: Proposed Buchwald-Hartwig amination of this compound.

Table 2: Proposed Experimental Protocol for Buchwald-Hartwig Amination

| Parameter | Value |

| Reactant 1 | This compound (1.0 mmol) |

| Reactant 2 | Amine (1.2 mmol) |

| Catalyst | Pd₂(dba)₃ (0.02 mmol) |

| Ligand | XPhos (0.04 mmol) |

| Base | NaOtBu (1.4 mmol) |

| Solvent | Toluene (5 mL) |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% (estimated based on similar substrates) |

Detailed Methodology: In an inert atmosphere glovebox, a reaction tube is charged with Pd₂(dba)₃, XPhos, NaOtBu, and this compound. Toluene and the amine are then added. The tube is sealed and heated at 100 °C for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction would likely proceed selectively at the C-Br bond of this compound.

Caption: Proposed Sonogashira coupling of this compound.

Table 3: Proposed Experimental Protocol for Sonogashira Coupling

| Parameter | Value |

| Reactant 1 | This compound (1.0 mmol) |

| Reactant 2 | Terminal Alkyne (1.1 mmol) |

| Catalyst | Pd(PPh₃)₂Cl₂ (0.02 mmol) |

| Co-catalyst | CuI (0.04 mmol) |

| Base | Triethylamine (3 mL) |

| Solvent | DMF (3 mL) |

| Temperature | 80 °C |

| Reaction Time | 6 hours |

| Typical Yield | 75-95% (estimated based on similar substrates) |

Detailed Methodology: To a flame-dried Schlenk tube are added this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI. The tube is evacuated and backfilled with argon. Degassed triethylamine and DMF are added. The reaction mixture is stirred at 80 °C for 6 hours. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound could be used to introduce the 5-chloro-2-fluoro-4-methylphenyl group onto an olefin.

Caption: Proposed Heck reaction of this compound.

Table 4: Proposed Experimental Protocol for Heck Reaction

| Parameter | Value |

| Reactant 1 | This compound (1.0 mmol) |

| Reactant 2 | Alkene (e.g., n-butyl acrylate) (1.5 mmol) |

| Catalyst | Pd(OAc)₂ (0.02 mmol) |

| Ligand | P(o-tolyl)₃ (0.04 mmol) |

| Base | Triethylamine (1.5 mmol) |

| Solvent | DMF (5 mL) |

| Temperature | 100 °C |

| Reaction Time | 24 hours |

| Typical Yield | 60-80% (estimated based on similar substrates) |

Detailed Methodology: A mixture of this compound, the alkene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine in DMF is heated at 100 °C in a sealed tube for 24 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, thioethers, or amines. This reaction could be employed to couple this compound with alcohols, thiols, or amines.

Caption: Proposed Ullmann condensation of this compound.

Table 5: Proposed Experimental Protocol for Ullmann Condensation (O-Arylation)

| Parameter | Value |

| Reactant 1 | This compound (1.0 mmol) |

| Reactant 2 | Phenol (1.2 mmol) |

| Catalyst | CuI (0.1 mmol) |

| Ligand | 1,10-Phenanthroline (0.2 mmol) |

| Base | Cs₂CO₃ (2.0 mmol) |

| Solvent | DMF (5 mL) |

| Temperature | 120 °C |

| Reaction Time | 24 hours |

| Typical Yield | 60-85% (estimated based on similar substrates) |

Detailed Methodology: A mixture of this compound, the phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF is heated at 120 °C for 24 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Logical Workflow for Sequential Functionalization

The differential reactivity of the halogen atoms in this compound allows for a logical workflow for sequential functionalization, enabling the synthesis of complex, multi-substituted aromatic compounds.

Caption: Logical workflow for the sequential functionalization of this compound.

Conclusion

This compound is a promising building block for organic synthesis, offering multiple avenues for the construction of complex molecules. Its potential for selective functionalization through various cross-coupling reactions makes it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. The experimental protocols provided in this guide, based on well-established synthetic methodologies for analogous compounds, offer a starting point for the exploration of the rich chemistry of this versatile intermediate. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Bromo-5-chloro-2-fluorotoluene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The document details the compound's physical and chemical properties, explores its reactivity in key cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and discusses other potential transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its application in research and development.

Introduction

This compound, systematically named 1-bromo-2-chloro-5-fluoro-4-methylbenzene, is a polysubstituted aromatic compound. Its unique arrangement of halogen atoms and a methyl group on the toluene scaffold imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex organic molecules. The presence of three different halogens (Fluorine, Chlorine, and Bromine) offers opportunities for selective functionalization through various cross-coupling and substitution reactions. This guide aims to provide a detailed understanding of its chemical behavior to enable its effective utilization in synthetic chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions and purification procedures.

| Property | Value | Reference |

| IUPAC Name | 1-bromo-2-chloro-5-fluoro-4-methylbenzene | [1] |

| CAS Number | 201849-17-4 | [1] |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 30-35 °C |

Reactivity Profile and Key Reactions

The reactivity of this compound is dominated by the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl > F.[2] This chemoselectivity allows for the stepwise functionalization of the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[3] In the case of this compound, the bromine atom is expected to be the most reactive site for oxidative addition to the palladium(0) catalyst.[4]

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).

-

The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[4][5]

Quantitative Data (Hypothetical):

| Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 16 | 78 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][6] Similar to the Suzuki coupling, the bromine atom of this compound is the preferred site of reaction.

Signaling Pathway for Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).[7]

-

Add a base, such as sodium tert-butoxide (1.2-2.0 equiv.).

-

Add the desired primary or secondary amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed as monitored by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields the desired N-aryl product.[7][8]

Quantitative Data (Hypothetical):

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 90 |

| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |

| n-Butylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 90 | 16 | 88 |

Other Potential Reactions

-

Grignard Reaction: The bromine atom can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used in various nucleophilic addition reactions.[9]

-

Lithiation: Directed ortho-metalation is unlikely due to the substitution pattern. However, halogen-metal exchange, likely at the bromine position, could be achieved using organolithium reagents at low temperatures.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, being the most electronegative, can be susceptible to nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring or under harsh reaction conditions.[10][11] However, without strong activation, this is generally less favorable than reactions at the bromo or chloro positions.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, aldehyde, or benzyl halide using appropriate oxidizing agents, providing another handle for further functionalization.

Spectroscopic Data (Predicted/Typical)

While specific experimental spectra for this compound are not widely available in the public domain, typical spectroscopic data for similar compounds can be predicted.

¹H NMR (Predicted):

-

A singlet for the methyl group (CH₃) protons around δ 2.2-2.4 ppm.

-

Two aromatic protons appearing as doublets or more complex multiplets in the aromatic region (δ 7.0-7.8 ppm), with coupling constants influenced by the fluorine atom.

¹³C NMR (Predicted):

-

A signal for the methyl carbon around δ 15-20 ppm.

-

Multiple signals in the aromatic region (δ 110-140 ppm), with carbon-fluorine couplings observable. The carbon attached to fluorine will show a large one-bond coupling constant.

IR Spectroscopy (Predicted):

-

C-H stretching vibrations for the aromatic ring and methyl group (around 3100-2850 cm⁻¹).

-

C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹).

-

C-X (halogen) stretching vibrations in the fingerprint region.

Mass Spectrometry (Predicted):

-

A molecular ion peak (M⁺) showing a characteristic isotopic pattern due to the presence of bromine and chlorine. The M, M+2, and M+4 peaks will have relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Conclusion

This compound is a versatile building block with a rich and predictable reactivity profile. The differential reactivity of its halogen atoms allows for selective and sequential functionalization, making it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. This guide provides the foundational knowledge and general protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors. Further experimental validation is encouraged to determine optimal reaction conditions for specific transformations.

References

- 1. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene(201849-16-3)FT-IR [m.chemicalbook.com]

In-depth Technical Guide on the Biological Activity of 4-Bromo-5-chloro-2-fluorotoluene Derivatives: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment and Search for a Core Compound

The compound 4-Bromo-5-chloro-2-fluorotoluene and its derivatives represent a specific chemical space within the broader class of halogenated aromatic hydrocarbons. A comprehensive review of available scientific literature and databases was conducted to ascertain the biological activities of these specific compounds. This investigation aimed to collate quantitative data, detailed experimental protocols, and associated signaling pathways to construct a detailed technical guide.

However, extensive searches have revealed a significant gap in the publicly available scientific literature regarding the biological activity of this compound and its direct derivatives. No specific studies detailing anticancer, antimicrobial, or other biological activities for this particular scaffold were identified. The information available is primarily limited to supplier specifications of the parent compound, with no associated biological data.

Broader Context: Biological Activity of Polyhalogenated Aromatic Hydrocarbons

While specific data on this compound derivatives is not available, the broader class of polyhalogenated aromatic hydrocarbons has been the subject of extensive toxicological and pharmacological research. It is understood that the nature, position, and number of halogen substituents on an aromatic ring can significantly influence the biological activity of a compound.[1][2][3] Halogenation can alter a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[4]

Potential Areas of Biological Activity Based on Related Structures

Based on the biological activities observed for other halogenated toluene and aromatic derivatives, several potential areas of interest for future research on this compound derivatives can be hypothesized. These include:

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of various brominated, chlorinated, and fluorinated aromatic compounds against a range of cancer cell lines.[5][6][7] The mechanisms of action for such compounds can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Antimicrobial Activity: Halogenated compounds have a long history of use as antimicrobial agents. The introduction of halogens can enhance the antimicrobial potency of a parent compound.[4][8][9][10] N-bromo and N-chloro compounds, for instance, have demonstrated significant bactericidal activity.[8][9]

General Mechanisms of Action for Halogenated Aromatic Hydrocarbons

The mechanism of action for many halogenated aromatic hydrocarbons involves their interaction with the aryl hydrocarbon receptor (AhR).[1][2][3] Binding of these compounds to the AhR can lead to a cascade of downstream events, including the induction of drug-metabolizing enzymes and alterations in cell proliferation and differentiation.[1] This pathway is a key consideration in both the therapeutic potential and toxicological profile of this class of compounds.

Illustrative Experimental Workflow for Future Investigations

Should researchers pursue the investigation of this compound derivatives, a general experimental workflow can be proposed. This workflow is based on standard methodologies for the evaluation of novel chemical entities.

While a detailed technical guide on the biological activity of this compound derivatives cannot be constructed at this time due to a lack of specific data, this review highlights the potential for this class of compounds to exhibit interesting biological properties based on the activities of related halogenated aromatic hydrocarbons. The provided general workflow and discussion of potential mechanisms of action can serve as a foundational guide for researchers interested in exploring the therapeutic potential of these novel chemical entities. Future research, including the synthesis of a library of derivatives and their systematic evaluation in a battery of biological assays, is necessary to elucidate the specific activities and potential applications of this compound class.

References

- 1. Studies on the mechanism of action of halogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines | MDPI [mdpi.com]

- 6. A pentahalogenated monoterpene from the red alga Portieria hornemannii produces a novel cytotoxicity profile against a diverse panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Bromo-5-chloro-2-fluorotoluene from 2-fluoro-4-bromotoluene

Application Note: Synthesis of 4-Bromo-5-chloro-2-fluorotoluene

Introduction